molecular formula C14H14O2 B6370132 2-(4-Methoxy-2-methylphenyl)phenol CAS No. 1261942-45-3

2-(4-Methoxy-2-methylphenyl)phenol

Cat. No.: B6370132
CAS No.: 1261942-45-3
M. Wt: 214.26 g/mol
InChI Key: TZFMJXCWZNURPC-UHFFFAOYSA-N
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Description

2-(4-Methoxy-2-methylphenyl)phenol is an organic compound with the molecular formula C14H14O2. It is a derivative of phenol, characterized by the presence of a methoxy group and a methyl group on the aromatic ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxy-2-methylphenyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-methoxy-2-methylphenol with phenol in the presence of a catalyst. The reaction typically requires elevated temperatures and an inert atmosphere to prevent oxidation .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxy-2-methylphenyl)phenol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives .

Scientific Research Applications

2-(4-Methoxy-2-methylphenyl)phenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of inflammatory diseases.

    Industry: It is used in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methoxy-2-methylphenyl)phenol involves its interaction with various molecular targets and pathways. The compound is known to inhibit the expression of certain inflammatory cytokines, such as interleukin-6, by modulating signaling pathways in cells. This inhibition reduces inflammation and oxidative stress, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxy-2-methylphenyl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of methoxy and methyl groups on the aromatic ring enhances its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(4-methoxy-2-methylphenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O2/c1-10-9-11(16-2)7-8-12(10)13-5-3-4-6-14(13)15/h3-9,15H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFMJXCWZNURPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C2=CC=CC=C2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90683482
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261942-45-3
Record name 4'-Methoxy-2'-methyl[1,1'-biphenyl]-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90683482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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